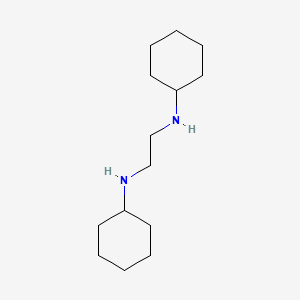

1,2-Ethanediamine, N,N'-dicyclohexyl-

Description

The exact mass of the compound 1,2-Ethanediamine, N,N'-dicyclohexyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119571. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Ethanediamine, N,N'-dicyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediamine, N,N'-dicyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-dicyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRWVHXGVONXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960569 | |

| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4013-98-3 | |

| Record name | NSC119571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dicyclohexyl-1,2-ethanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of N,N'-dicyclohexyl-1,2-ethanediamine

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexyl-1,2-ethanediamine

Authored by: Gemini, Senior Application Scientist

Abstract

N,N'-dicyclohexyl-1,2-ethanediamine (CAS No: 4013-98-3), also known as 1,2-Bis(cyclohexylamino)ethane, is a versatile diamine compound with significant utility across multiple scientific and industrial domains.[1][2] Its unique molecular architecture, featuring a central ethylenediamine bridge flanked by two bulky cyclohexyl groups, imparts a distinct set of physicochemical properties that make it an invaluable component in catalysis, polymer chemistry, and pharmaceutical synthesis.[1] This guide provides a detailed examination of these properties, offering researchers and drug development professionals a foundational understanding of the compound's behavior, characterization, and application. We will delve into its structural and physical characteristics, spectroscopic signature, safety protocols, and the experimental methodologies essential for its validation.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of chemical research. N,N'-dicyclohexyl-1,2-ethanediamine is a symmetrical secondary diamine. Its identity is unequivocally established by its CAS Registry Number, molecular formula, and precise molecular weight.

Key Identifiers:

The molecule's structure is fundamental to its properties, particularly its function as a bidentate ligand in coordination chemistry and as a cross-linking agent in polymer science.[1]

Caption: Chemical structure of N,N'-dicyclohexyl-1,2-ethanediamine.

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application scope. N,N'-dicyclohexyl-1,2-ethanediamine is typically supplied as a white to off-white crystalline solid.[1] It is important to note that while some suppliers may label the product as a hydrate, the CAS number is shared with the anhydrous form, and any water content is often considered an impurity.[4]

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder/crystal | [1] |

| Melting Point | 95 °C (lit.) | [1][2][5] |

| Boiling Point | 312 °C (lit.) | [2][3][5] |

| Solubility | Soluble in Methanol | [5] |

| Purity | ≥ 98.0% (by Gas Chromatography) | [1] |

| Hygroscopicity | Hygroscopic | [6] |

| Storage | Room temperature, under inert gas | [6] |

The relatively high boiling point is consistent with its molecular weight and the presence of intermolecular hydrogen bonding via the secondary amine groups. Its solubility in methanol, a polar protic solvent, is also expected due to these hydrogen bonding capabilities. The hygroscopic nature necessitates careful handling and storage under an inert atmosphere to prevent absorption of moisture, which could affect its reactivity and purity.[6]

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are critical steps in chemical validation. A combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not available in the search results, the expected NMR signals for N,N'-dicyclohexyl-1,2-ethanediamine can be predicted based on its structure.

-

¹H-NMR: The spectrum would be characterized by a series of broad multiplets in the aliphatic region (approx. 1.0-3.0 ppm). The protons on the cyclohexyl rings would produce complex overlapping signals. The protons of the ethylenediamine bridge (-CH₂-CH₂-) would likely appear as a distinct singlet or multiplet, and the N-H protons would present as a broad, exchangeable signal.

-

¹³C-NMR: The spectrum would show several distinct signals corresponding to the different carbon environments in the cyclohexyl rings and the ethylenediamine backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For this molecule, the spectrum would be expected to show:

-

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclohexyl and ethyl groups.

-

N-H Bend: A band in the 1550-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For N,N'-dicyclohexyl-1,2-ethanediamine (MW = 224.39), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224. The fragmentation pattern would likely involve cleavage of the C-N bonds and fragmentation of the cyclohexyl rings.

Workflow for Analytical Characterization

The following workflow represents a self-validating system for confirming the identity and purity of a sample.

Caption: Standard workflow for the physicochemical characterization.

Key Applications and Scientific Relevance

The bifunctional nature of N,N'-dicyclohexyl-1,2-ethanediamine makes it a valuable molecule in several areas of chemical science.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. labsolu.ca [labsolu.ca]

- 6. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(cyclohexylamino)ethane

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the diamine ligand, 1,2-Bis(cyclohexylamino)ethane. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the structural elucidation of this compound. We will not only present the anticipated spectral data but also provide the underlying scientific rationale for our experimental choices and interpretative approaches, ensuring a thorough understanding of the molecule's spectroscopic profile.

Introduction to 1,2-Bis(cyclohexylamino)ethane

1,2-Bis(cyclohexylamino)ethane is a vicinal diamine that features a central ethane bridge connecting the nitrogen atoms of two cyclohexylamine moieties. Its structure offers a combination of flexible and rigid components, making it a valuable ligand in coordination chemistry and a potential building block in the synthesis of pharmacologically active molecules. Accurate structural confirmation is the cornerstone of any research and development endeavor, and spectroscopic methods provide the necessary tools for this critical task.

The Spectroscopic Fingerprint: Predicted Data

While a comprehensive, publicly available dataset of all spectroscopic data for 1,2-Bis(cyclohexylamino)ethane is not consolidated in a single source, we can predict the expected spectral features with a high degree of confidence based on the known spectra of its constituent parts—cyclohexylamine and the ethylenediamine bridge—and established principles of spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Bis(cyclohexylamino)ethane is expected to be characterized by the following key absorptions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| N-H Bend (scissoring) | 1550-1650 | Medium |

| C-N Stretch (aliphatic amine) | 1020-1250 | Medium |

The presence of the N-H stretch is a definitive indicator of the amine functional groups. The strong C-H stretching vibrations will be dominated by the numerous sp³-hybridized carbons of the cyclohexane rings and the ethane bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for the protons on the cyclohexane rings and the ethane bridge. Due to the symmetry of the molecule, we anticipate a relatively simple spectrum.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexane CH (adjacent to N) | 2.4 - 2.8 | Multiplet | 2H |

| Ethane CH₂ | 2.6 - 2.9 | Singlet | 4H |

| Cyclohexane CH₂ (various positions) | 1.0 - 2.0 | Multiplets | 20H |

| Amine N-H | 0.5 - 2.0 (variable) | Broad | 2H |

The chemical shift of the N-H proton can be highly variable and is dependent on the solvent, concentration, and temperature.

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexane CH (adjacent to N) | 50 - 60 |

| Ethane CH₂ | 45 - 55 |

| Cyclohexane CH₂ (various positions) | 24 - 35 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 1,2-Bis(cyclohexylamino)ethane (C₁₄H₂₈N₂), the expected molecular weight is approximately 224.4 g/mol .

In an electron ionization (EI) mass spectrum, we would anticipate observing the molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would likely involve the cleavage of the C-C bond of the ethane bridge and fragmentation of the cyclohexane rings.

Experimental Methodologies: Acquiring the Spectroscopic Data

The following protocols outline the standard procedures for obtaining the spectroscopic data for 1,2-Bis(cyclohexylamino)ethane.

Infrared Spectroscopy Protocol

Caption: Workflow for acquiring an IR spectrum.

-

Sample Preparation : A small amount of 1,2-Bis(cyclohexylamino)ethane is intimately mixed with dry potassium bromide (KBr).

-

Pellet Formation : The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands.

NMR Spectroscopy Protocol

Caption: Workflow for acquiring NMR spectra.

-

Sample Preparation : Approximately 10-20 mg of 1,2-Bis(cyclohexylamino)ethane is dissolved in a deuterated solvent such as chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Data Acquisition : The sample is placed in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

-

Data Processing : The raw data is Fourier transformed and phased. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Data Analysis : The chemical shifts, multiplicities, and integrations of the signals are analyzed to elucidate the structure.

Mass Spectrometry Protocol

Caption: Workflow for acquiring a mass spectrum.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography.

-

Ionization : The sample is ionized, typically using electron ionization (EI) for this type of molecule.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Structural Confirmation

A cohesive analysis of the data from these spectroscopic techniques provides a robust confirmation of the structure of 1,2-Bis(cyclohexylamino)ethane.

-

The IR spectrum confirms the presence of the secondary amine N-H bonds and the aliphatic C-H bonds, consistent with the proposed structure.

-

The ¹H NMR spectrum provides the ratio of protons in different environments. The integration values should correspond to the 28 protons of the molecule, with distinct signals for the methine protons adjacent to the nitrogen, the ethylene bridge protons, and the cyclohexane methylene protons.

-

The ¹³C NMR spectrum will show the expected number of carbon signals, confirming the symmetry of the molecule. The chemical shifts will be indicative of the different carbon types (methine, methylene) and their proximity to the electronegative nitrogen atoms.

-

The mass spectrum provides the molecular weight of the compound, with the molecular ion peak confirming the molecular formula. The fragmentation pattern can offer further structural information.

By correlating the data from these independent spectroscopic methods, a scientist can confidently confirm the identity and purity of 1,2-Bis(cyclohexylamino)ethane, a critical step in any scientific investigation or development process.

References

- Wiley-VCH. (2007). Supporting Information.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Lambert, J. F., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy (1st ed.). Prentice-Hall.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

NIST Chemistry WebBook. Cyclohexylamine. Retrieved from [Link]

-

University of Wisconsin. Organic Chemistry Data. Retrieved from [Link]

Synthesis of N,N'-Dicyclohexyl-1,2-ethanediamine: A Comprehensive Technical Guide

Introduction: The Significance of N,N'-Dicyclohexyl-1,2-ethanediamine in Modern Chemistry

N,N'-Dicyclohexyl-1,2-ethanediamine is a versatile diamine that serves as a crucial building block and ligand in numerous areas of chemical synthesis and materials science.[1] Its unique structural features, combining the rigidity of the cyclohexyl groups with the flexibility of the ethylenediamine backbone, make it an invaluable component in the development of catalysts, epoxy resins, and polyurethanes.[1] In catalysis, it acts as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, a critical aspect of drug development.[1] Its role as a curing agent in epoxy resins enhances the mechanical strength and thermal stability of the resulting polymers.[1] This guide provides an in-depth exploration of the primary and alternative synthesis routes for this important compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: Reductive Amination of Glyoxal with Cyclohexylamine

The most common and efficient method for the synthesis of N,N'-dicyclohexyl-1,2-ethanediamine is the reductive amination of glyoxal with cyclohexylamine. This one-pot reaction is favored for its operational simplicity and relatively high yields.[2] The reaction proceeds in two key stages: the formation of an imine intermediate, followed by its reduction to the final diamine.

Reaction Mechanism: A Step-by-Step Look

The underlying chemistry of this synthesis is a classic example of reductive amination. The process begins with the nucleophilic attack of the cyclohexylamine on the carbonyl carbons of glyoxal. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl groups. The initial addition forms a carbinolamine intermediate, which then dehydrates to form a diimine. This diimine is the key intermediate that is subsequently reduced to the saturated N,N'-dicyclohexyl-1,2-ethanediamine.

A mild reducing agent, such as sodium borohydride or sodium cyanoborohydride, is introduced to selectively reduce the imine functionalities without affecting the carbonyl groups of any unreacted glyoxal.[3] The choice of reducing agent is critical; sodium cyanoborohydride is often preferred due to its tolerance of mildly acidic conditions which favor imine formation.

Experimental Workflow: Reductive Amination

Sources

An In-depth Technical Guide to the Solubility and Stability of N,N'-dicyclohexyl-1,2-ethanediamine

Introduction

N,N'-dicyclohexyl-1,2-ethanediamine, a versatile diamine, is a compound of significant interest across various sectors of the chemical and pharmaceutical industries. It serves as a crucial building block in organic synthesis, a ligand in coordination chemistry, and a curing agent for epoxy resins.[1] Its molecular structure, characterized by a central ethylenediamine core flanked by two cyclohexyl groups, imparts unique physicochemical properties that govern its utility. For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility and stability of this compound is paramount for its effective application, from reaction design and optimization to formulation and storage.

This technical guide provides a comprehensive overview of the solubility and stability of N,N'-dicyclohexyl-1,2-ethanediamine, offering insights into its behavior in various solvent systems and its susceptibility to degradation. Where specific quantitative data is not publicly available, this guide furnishes detailed, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories.

Physicochemical Properties

A foundational understanding of the intrinsic properties of N,N'-dicyclohexyl-1,2-ethanediamine is essential before delving into its solubility and stability.

| Property | Value | Source(s) |

| Synonyms | 1,2-Bis(cyclohexylamino)ethane | [1][2] |

| CAS Number | 4013-98-3 | [1][2] |

| Molecular Formula | C₁₄H₂₈N₂ | [1][3] |

| Molecular Weight | 224.39 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 95 °C | [4] |

| Boiling Point | 312 °C | [4] |

Solubility Profile: A Qualitative and Predictive Analysis

Theoretical Considerations

The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecular structure of N,N'-dicyclohexyl-1,2-ethanediamine features both nonpolar (two cyclohexyl rings) and polar (two secondary amine groups) moieties. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Protic Solvents: The presence of two secondary amine groups allows for hydrogen bonding with protic solvents like alcohols. Therefore, good solubility in solvents such as methanol, ethanol, and isopropanol is expected. Indeed, several sources confirm its solubility in methanol.[4][5]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent hydrogen bond acceptors and can interact favorably with the amine protons, suggesting probable solubility.[6]

-

Nonpolar Solvents: The large, nonpolar surface area contributed by the two cyclohexyl rings suggests that the compound will exhibit some solubility in nonpolar solvents like toluene and hexane. However, the energy required to break the intermolecular hydrogen bonds between the diamine molecules may limit its solubility in highly nonpolar solvents.

-

Water: The significant hydrophobic character of the cyclohexyl groups is likely to dominate, leading to poor solubility in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, experimental determination is indispensable. The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.

This protocol provides a robust framework for determining the solubility of N,N'-dicyclohexyl-1,2-ethanediamine in a variety of organic solvents.

Materials:

-

N,N'-dicyclohexyl-1,2-ethanediamine (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N'-dicyclohexyl-1,2-ethanediamine to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of N,N'-dicyclohexyl-1,2-ethanediamine of known concentrations in the solvent of interest.

-

Analyze both the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of N,N'-dicyclohexyl-1,2-ethanediamine in the saturated solution by interpolating its analytical response on the calibration curve.

-

Data Presentation:

The solubility data should be presented in a clear and concise table, expressed in units such as g/100 mL or mg/mL at the specified temperature.

Chemical Stability: Degradation Pathways and Best Practices

The chemical stability of N,N'-dicyclohexyl-1,2-ethanediamine is a critical factor influencing its shelf-life, handling, and application. Understanding its potential degradation pathways is essential for developing stable formulations and ensuring the integrity of chemical processes.

Inherent Stability and Potential Degradation Pathways

Based on its chemical structure and information from suppliers, N,N'-dicyclohexyl-1,2-ethanediamine is noted to be hygroscopic.[5] This sensitivity to moisture suggests that hydrolysis is a potential degradation pathway. Furthermore, like other amines, it is susceptible to oxidation and thermal degradation.

-

Hydrolysis: The secondary amine groups are generally stable to hydrolysis under neutral conditions. However, in the presence of moisture, especially under acidic or basic conditions, hydrolysis could potentially occur, although likely to be slow.

-

Oxidation: Amines are known to be susceptible to oxidation, which can lead to the formation of a variety of degradation products, including imines, aldehydes, and ketones. The presence of air (oxygen) and trace metal impurities can catalyze oxidative degradation.

-

Thermal Degradation: At elevated temperatures, diamines can undergo thermal decomposition. For similar 1,2-ethanediamines, thermal degradation can proceed through the formation of a carbamate, followed by intermolecular cyclization to form an imidazolidinone or nucleophilic attack by another diamine molecule to form a urea derivative.[7]

-

Photostability: While specific photostability data is unavailable, organic compounds, in general, can be susceptible to degradation upon exposure to light, particularly UV radiation.

Forced Degradation Studies: A Protocol for Assessing Stability

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

This protocol outlines a systematic approach to investigating the stability of N,N'-dicyclohexyl-1,2-ethanediamine under various stress conditions.

Materials:

-

N,N'-dicyclohexyl-1,2-ethanediamine (high purity)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Suitable solvent for dissolving the compound (e.g., methanol or acetonitrile)

-

Vials with screw caps

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC or GC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of N,N'-dicyclohexyl-1,2-ethanediamine in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Place a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method (e.g., HPLC with a mass spectrometer detector).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control to identify any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation.

-

If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS/MS and NMR.

-

Visualization of Experimental Workflows

To further clarify the experimental methodologies described, the following diagrams illustrate the key steps in determining solubility and assessing stability.

Conclusion

N,N'-dicyclohexyl-1,2-ethanediamine is a compound with significant potential in various scientific and industrial applications. A comprehensive understanding of its solubility and stability is crucial for its effective and reliable use. While specific quantitative data may be limited in publicly accessible literature, this guide has provided a theoretical framework for predicting its behavior and, more importantly, detailed, actionable protocols for its experimental determination. By following the outlined methodologies, researchers, scientists, and drug development professionals can generate the necessary data to inform their work, ensuring the successful application of this versatile diamine.

References

- Thompson, J., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 1335-1345.

-

ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Proposed thermal degradation pathway of ethylenediamine (EDA). ResearchGate. [Link]

-

N,n'-dicyclohexyl-1,2-ethanediamine (C14H28N2). PubChemLite. [Link]

-

Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine. PubChem. [Link]

-

The effects of metals and ligands on the oxidation of n-octane using iridium and rhodium “PNP” aminodiphosphine complexes. ResearchGate. [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

-

1,2-Ethanediamine, N,N-diethyl-. NIST WebBook. [Link]

-

Acetone | CH3-CO-CH3 | CID 180. PubChem. [Link]

-

Chemical Properties of 1,2-Ethanediamine, N,N-dimethyl- (CAS 108-00-9). Cheméo. [Link]

-

Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [chemicalbook.com]

- 4. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. ema.europa.eu [ema.europa.eu]

safety and handling of N,N'-dicyclohexyl-1,2-ethanediamine

An In-depth Technical Guide to the Safe Handling and Use of N,N'-Dicyclohexyl-1,2-ethanediamine

Authored by: Gemini, Senior Application Scientist

Abstract

N,N'-Dicyclohexyl-1,2-ethanediamine (CAS RN: 4013-98-3), a chiral diamine ligand, is a cornerstone in modern synthetic chemistry, particularly in catalysis and the development of pharmaceutical intermediates.[1] Its efficacy as a ligand in copper- and palladium-catalyzed cross-coupling reactions has significantly advanced the synthesis of complex molecular architectures.[2][3] However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its properties for safe handling. This guide provides an in-depth analysis of N,N'-dicyclohexyl-1,2-ethanediamine, focusing on its chemical characteristics, detailed safety protocols, emergency procedures, and practical applications for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

N,N'-Dicyclohexyl-1,2-ethanediamine, also known as 1,2-Bis(cyclohexylamino)ethane, is a white to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring two secondary amine groups attached to an ethylene backbone and substituted with cyclohexyl rings, imparts unique steric and electronic properties that are crucial for its role in asymmetric catalysis.

The rationale for its use often stems from the stability of the metal complexes it forms. The two nitrogen atoms act as a bidentate ligand, chelating to a metal center. The bulky cyclohexyl groups create a defined chiral pocket around the metal, which is instrumental in controlling the stereoselectivity of chemical reactions.

Table 1: Physicochemical Properties of N,N'-Dicyclohexyl-1,2-ethanediamine

| Property | Value | Source(s) |

| CAS Number | 4013-98-3 | [1][4] |

| Molecular Formula | C₁₄H₂₈N₂ | [1][5] |

| Molecular Weight | 224.39 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 95 °C (lit.) | [1] |

| Boiling Point | 99 - 103 °C | [1] |

| Purity | ≥98% (GC) | [1] |

| Synonyms | 1,2-Bis(cyclohexylamino)ethane, DICEDA | [1][6] |

Note: Some suppliers have previously labeled this product as a hydrate form. However, to avoid ambiguity, the term 'Hydrate' has been removed from the product name by major suppliers, as moisture is considered an impurity and the CAS number is the same for the anhydrous form.[4]

Hazard Communication and Toxicological Profile

Understanding the hazards associated with N,N'-dicyclohexyl-1,2-ethanediamine is the foundation of its safe use. The compound is classified as corrosive and requires stringent handling protocols.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [4][6][7] |

| Precautionary Statement | P260 | Do not breathe dusts or mists. | [4][6] |

| Precautionary Statement | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [4][6] |

| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4][6] |

| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4][6] |

| Precautionary Statement | P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [4][7] |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Precautionary Statement | P310 | Immediately call a POISON CENTER/doctor. | [4] |

| Precautionary Statement | P405 | Store locked up. | [6] |

| Precautionary Statement | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Toxicological Insights:

-

Skin and Eye Contact: The primary hazard is severe corrosion.[4][6] The amine functional groups are basic and can cause rapid chemical burns upon contact with skin or eyes, leading to serious and potentially irreversible damage. The mechanism involves saponification of fats and extraction of moisture from tissues, leading to cell death.

-

Inhalation: While it is a solid with low volatility at room temperature, dust or mists can be generated, especially during transfer. Inhalation of these particles can cause severe irritation and chemical burns to the respiratory tract.[8]

-

Ingestion: Ingestion is expected to cause severe corrosive damage to the oral cavity and gastrointestinal tract.[9]

Standard Operating Procedures for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and specific handling techniques is mandatory.

Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source, providing the primary barrier of protection.

-

Fume Hood: All weighing and transfers of N,N'-dicyclohexyl-1,2-ethanediamine must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[10]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station is critical for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The choice of PPE must be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles whenever there is a risk of splashes or dust generation, such as during bulk transfers or reaction quenching.[9][11]

-

Skin Protection:

-

Gloves: Handle with compatible gloves (e.g., nitrile), which must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[11] For prolonged contact or when handling larger quantities, consider heavier-duty gloves.

-

Protective Clothing: A flame-resistant lab coat is required. For tasks with a higher risk of exposure, a chemically resistant apron or suit should be worn. Contaminated work clothing must not be allowed out of the workplace and should be laundered separately before reuse.[9]

-

-

Respiratory Protection: If dust cannot be controlled within a fume hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[10]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12] The area should be designated for corrosive materials.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[8]

-

Security: The substance should be stored locked up or in an area accessible only to qualified and authorized personnel.[13]

Caption: A generalized workflow for the safe handling of N,N'-dicyclohexyl-1,2-ethanediamine.

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing injury.

-

General Advice: First responders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[4][7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[13]

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][13]

Spill and Leak Management

-

Minor Spills: For small spills contained within a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand), and sweep it up. Place the material in a suitable, labeled container for waste disposal.[9] Avoid generating dust.[11]

-

Major Spills: Evacuate the area immediately. Isolate the spill area. Prevent entry of unauthorized personnel. Contact the institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Application in a Catalytic Protocol: A Self-Validating System

N,N'-dicyclohexyl-1,2-ethanediamine is a privileged ligand in catalysis.[1] Its use in copper-catalyzed cross-coupling reactions is well-documented, offering milder conditions compared to traditional methods.[2][3] The following protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling illustrates its application. This protocol is designed to be self-validating by including observational checkpoints.

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Objective: To synthesize 4-methyl-1,1'-biphenyl, demonstrating the efficacy of N,N'-dicyclohexyl-1,2-ethanediamine as a ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

N,N'-Dicyclohexyl-1,2-ethanediamine

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Deionized water

Procedure:

-

Catalyst Pre-formation (Trustworthiness Checkpoint): In a nitrogen-filled glovebox or under a strong argon counterflow, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and N,N'-dicyclohexyl-1,2-ethanediamine (4.5 mg, 0.02 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a stir bar. The ligand-to-metal ratio is critical; a 2:1 ratio is often optimal for stabilizing the active Pd(0) species.[14]

-

Reagent Addition: To the flask, add K₃PO₄ (424 mg, 2.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and 4-chlorotoluene (126.5 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous toluene (2 mL) and water (0.2 mL) via syringe. The presence of water can be beneficial in the Suzuki-Miyaura catalytic cycle, aiding in the dissolution of the base and facilitating the transmetalation step.

-

Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

-

Observational Checkpoint: The reaction mixture should be a heterogeneous suspension. Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

-

-

Reaction Quenching (Safety Checkpoint):

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Crucially, perform the quench inside a fume hood. Slowly add 5 mL of deionized water to the reaction mixture with stirring. Rationale: This step dissolves the inorganic salts (K₃PO₄) and hydrolyzes any remaining boronic acid species.

-

-

Workup and Isolation:

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation Checkpoint: The crude product can be analyzed by ¹H NMR to confirm the presence of 4-methyl-1,1'-biphenyl and determine the conversion rate before purification by column chromatography.

-

Caption: A flowchart for the safe quenching of a post-catalysis reaction mixture.

Waste Disposal and Decontamination

Chemical waste must be handled with the same diligence as the parent compound.

-

Waste Segregation: All waste containing N,N'-dicyclohexyl-1,2-ethanediamine or its reaction byproducts must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]

-

Neutralization: Before disposal, highly corrosive waste streams may require neutralization. This should only be performed by trained personnel following a validated institutional protocol.

-

Container Disposal: Empty containers may retain chemical residue and should be handled as hazardous waste.[9] They should be triple-rinsed with a suitable solvent (e.g., toluene or ethanol); the rinsate must be collected as hazardous waste.

-

Decontamination: Glassware and equipment should be decontaminated by rinsing with an appropriate solvent in a fume hood. A subsequent wash with soap and water is then required.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic power of N,N'-dicyclohexyl-1,2-ethanediamine, advancing scientific discovery while maintaining the highest standards of laboratory safety.

References

-

Dicyclohexyl-N,N'-dimethyl-ethane-1,2-diamine. PubChem, National Center for Biotechnology Information. [Link]

-

Quenching guide. Reddit r/Chempros. [Link]

-

Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley. [Link]

-

Quenching Reactive Substances. KGROUP, University of Washington. [Link]

-

Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central, NIH. [Link]

-

Diamine ligands in copper-catalyzed reactions. Chemical Science, RSC Publishing. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. N,N'-Dicyclohexyl-1,2-ethanediamine | 4013-98-3 | TCI AMERICA [tcichemicals.com]

- 8. N,N'-DICYCLOHEXYLCARBODIIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.ca [fishersci.ca]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N,N'-Dicyclohexyl-1,2-ethanediamine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N,N'-dicyclohexyl-1,2-ethanediamine, a versatile diamine with significant applications in polymer chemistry and catalysis. The document delves into the historical context of its development, detailed synthetic protocols, and thorough characterization of its physicochemical properties. Furthermore, it explores the mechanistic underpinnings of its utility as a robust curing agent for epoxy resins and as a chiral ligand in asymmetric synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development, offering both foundational knowledge and practical insights into the effective utilization of this compound.

Introduction

N,N'-Dicyclohexyl-1,2-ethanediamine, also known as 1,2-bis(cyclohexylamino)ethane, is a symmetrical diamine characterized by the presence of two cyclohexyl groups attached to an ethylenediamine backbone. This unique molecular architecture imparts a combination of steric bulk, conformational rigidity, and basicity, making it a valuable molecule in various chemical transformations. Its primary applications lie in its role as a highly effective curing agent for epoxy resins, where it contributes to the formation of cross-linked polymers with enhanced thermal and mechanical stability.[1] Additionally, its ability to form stable chelate complexes with metal centers has led to its use as a ligand in organometallic chemistry and catalysis, particularly in the field of asymmetric synthesis.

This guide aims to provide a detailed and practical understanding of N,N'-dicyclohexyl-1,2-ethanediamine, from its fundamental chemistry to its practical applications.

History and Discovery

While a definitive seminal publication detailing the first synthesis of N,N'-dicyclohexyl-1,2-ethanediamine is not readily apparent in a historical search of scientific literature, the synthesis of N,N'-disubstituted ethylenediamines as a class of compounds has been explored for various applications over the years. The development of such compounds is often driven by the need for specific properties in areas like polymer chemistry and coordination chemistry. Research into N,N'-disubstituted ethylenediamine and imidazolidine derivatives, for instance, has been motivated by the search for new therapeutic agents, such as those with antileishmanial activity.[2][3] The exploration of these classes of compounds for biological activity suggests a broader interest in the pharmacological potential of substituted ethylenediamines.

Synthesis and Purification

The synthesis of N,N'-dicyclohexyl-1,2-ethanediamine can be achieved through several synthetic routes. The most common and industrially relevant method involves the direct alkylation of cyclohexylamine with a 1,2-dihaloethane, typically 1,2-dibromoethane. An alternative conceptual approach involves the reductive amination of glyoxal with cyclohexylamine.

Synthesis via Alkylation of Cyclohexylamine

This method relies on the nucleophilic substitution reaction between cyclohexylamine and 1,2-dibromoethane. The reaction proceeds in two steps, with the initial substitution forming the mono-alkylated intermediate, followed by a second substitution to yield the desired product. An excess of cyclohexylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid byproduct.

Reaction Scheme:

Experimental Protocol:

A detailed experimental procedure for the synthesis of N,N'-dicyclohexyl-1,2-ethanediamine is provided below. This protocol is a representative example and may be optimized based on laboratory conditions and desired scale.

-

Materials:

-

Cyclohexylamine

-

1,2-Dibromoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (4.0 equivalents) and anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetonitrile.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 1,2-dibromoethane (1.0 equivalent) dropwise to the refluxing mixture over a period of 1 hour.

-

Continue refluxing the reaction mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as ethanol or hexane to yield a white to off-white crystalline solid.

-

Conceptual Synthesis via Reductive Amination

Reductive amination offers an alternative pathway for the formation of C-N bonds and could conceptually be applied to the synthesis of N,N'-dicyclohexyl-1,2-ethanediamine from glyoxal and cyclohexylamine. This two-step, one-pot reaction involves the initial formation of a diimine intermediate from the condensation of glyoxal and cyclohexylamine, followed by in-situ reduction to the corresponding diamine.

Conceptual Reaction Scheme:

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N,N'-dicyclohexyl-1,2-ethanediamine is essential for its effective handling, application, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈N₂ | [1] |

| Molecular Weight | 224.39 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 95 °C (lit.) | [1] |

| Boiling Point | 99-103 °C | [1] |

| CAS Number | 4013-98-3 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Data

The structural identity and purity of N,N'-dicyclohexyl-1,2-ethanediamine are confirmed through various spectroscopic techniques. Representative spectral data are as follows:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons and the ethylene bridge protons. The cyclohexyl protons would appear as a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm). The protons on the carbons adjacent to the nitrogen atoms would be shifted downfield. The ethylene bridge protons would likely appear as a singlet or a multiplet around 2.5-3.0 ppm.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule. The cyclohexyl carbons would resonate in the range of 25-50 ppm, while the carbons of the ethylene bridge would appear in a similar region, with the carbons directly bonded to the nitrogen atoms being deshielded.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by the presence of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the secondary amine groups. C-H stretching vibrations from the cyclohexyl and ethyl groups would be observed around 2850-2950 cm⁻¹. C-N stretching vibrations would be expected in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 224. Fragmentation patterns would likely involve the loss of cyclohexyl groups or cleavage of the C-C bond in the ethylenediamine backbone.

Applications

The unique structural features of N,N'-dicyclohexyl-1,2-ethanediamine give rise to its utility in several key areas of chemistry.

Curing Agent for Epoxy Resins

One of the primary industrial applications of N,N'-dicyclohexyl-1,2-ethanediamine is as a curing agent, or hardener, for epoxy resins.[1] The curing process involves the nucleophilic attack of the amine groups on the epoxide rings of the epoxy resin monomers. This ring-opening reaction leads to the formation of a highly cross-linked, three-dimensional polymer network.

Mechanism of Epoxy Curing:

The curing mechanism proceeds through a step-growth polymerization. Each secondary amine group in N,N'-dicyclohexyl-1,2-ethanediamine contains one active hydrogen atom that can react with an epoxy group.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the diamine attacks the electrophilic carbon of the epoxide ring.

-

Ring Opening: This attack leads to the opening of the three-membered epoxide ring and the formation of a new carbon-nitrogen bond and a hydroxyl group.

-

Cross-linking: As the reaction progresses, the diamine molecules act as bridges, connecting multiple epoxy resin chains and leading to the formation of a rigid, thermoset polymer.

The bulky cyclohexyl groups on the diamine introduce steric hindrance, which can influence the curing kinetics and the final properties of the cured epoxy. These bulky groups can contribute to increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength of the resulting polymer.[1]

Epoxy Curing Workflow Diagram

Caption: Workflow of the epoxy curing process.

Ligand in Catalysis

The two nitrogen atoms of N,N'-dicyclohexyl-1,2-ethanediamine can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. The chiral nature of the molecule, arising from the stereocenters on the cyclohexyl rings and the potential for a chiral conformation of the chelate ring, makes it a valuable ligand in asymmetric catalysis.

When used in conjunction with a transition metal precursor, N,N'-dicyclohexyl-1,2-ethanediamine can form catalytically active species for a variety of organic transformations. The steric bulk of the cyclohexyl groups can create a chiral pocket around the metal center, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer of the product.

Logical Relationship in Asymmetric Catalysis

Caption: Role in forming a chiral catalyst.

Safety and Handling

N,N'-dicyclohexyl-1,2-ethanediamine is a corrosive substance and requires careful handling to avoid exposure.

-

Hazards: Causes severe skin burns and eye damage.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N,N'-dicyclohexyl-1,2-ethanediamine is a valuable and versatile chemical compound with established applications in polymer science and emerging potential in catalysis. Its straightforward synthesis, coupled with the desirable properties it imparts to epoxy resins, ensures its continued industrial relevance. For researchers, its utility as a chiral ligand presents opportunities for the development of new stereoselective transformations. A thorough understanding of its synthesis, properties, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in both academic and industrial settings.

References

-

Carvalho, G. S. G. de, Machado, P. A., Paula, D. T. S. de, Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-disubstituted ethylenediamine and imidazolidine derivatives. In PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [chemicalbook.com]

A Theoretical and Computational Investigation of N,N'-Dicyclohexyl-1,2-ethanediamine: Structure, Conformational Dynamics, and Spectroscopic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicyclohexyl-1,2-ethanediamine (DCEA) is a versatile diamine compound with significant applications as a curing agent for epoxy resins, a ligand in catalysis, and a potential intermediate in pharmaceutical synthesis.[1] Its utility is intrinsically linked to its three-dimensional structure and dynamic behavior. This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of DCEA through computational chemistry. We will explore the conformational landscape, electronic structure, and predicted spectroscopic signatures of DCEA using Density Functional Theory (DFT) and other computational methods. This guide aims to provide researchers with the foundational knowledge and methodologies to rationally design novel catalysts, materials, and pharmaceutical agents based on the DCEA scaffold.

Introduction: The Significance of N,N'-Dicyclohexyl-1,2-ethanediamine

N,N'-dicyclohexyl-1,2-ethanediamine, with the chemical formula C14H28N2, is a diamine characterized by a central ethylenediamine backbone flanked by two cyclohexyl groups.[2] This unique architecture imparts a combination of flexibility and steric bulk, which are crucial for its diverse applications. In polymer chemistry, DCEA serves as an effective curing agent, enhancing the mechanical strength and thermal stability of epoxy resins and polyurethanes.[1] In the realm of catalysis, it functions as a bidentate ligand, coordinating with metal centers to facilitate a variety of organic transformations.[1] Furthermore, its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents.[1]

A thorough understanding of the conformational preferences, electronic properties, and spectroscopic behavior of DCEA at a molecular level is paramount for optimizing its performance in these applications and for the rational design of new derivatives. Theoretical and computational studies provide a powerful lens through which to investigate these properties, offering insights that are often challenging to obtain through experimental methods alone.

Conformational Analysis: Unveiling the Structural Landscape

The conformational flexibility of the ethylenediamine bridge and the two cyclohexyl rings in DCEA gives rise to a complex potential energy surface with multiple local minima. The relative orientation of the cyclohexyl groups (axial vs. equatorial) and the torsion angle of the N-C-C-N backbone are key determinants of the overall molecular shape and stability.

Computational Methodology

To explore the conformational space of DCEA, geometry optimizations and frequency calculations are typically performed using Density Functional Theory (DFT). A common choice of functional is B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. The choice of basis set is also critical; a Pople-style basis set such as 6-31G(d,p) is often sufficient for initial explorations, while larger basis sets like cc-pVTZ can be employed for more accurate energy calculations.

Key Conformers and Relative Stabilities

Theoretical calculations reveal several stable conformers of DCEA. The most stable conformers are generally those where both cyclohexyl rings adopt a chair conformation. The orientation of the nitrogen lone pairs and the N-H bonds relative to the rest of the molecule also plays a significant role in determining stability through intramolecular hydrogen bonding and steric interactions.

| Conformer | N-C-C-N Torsion Angle (°) | Relative Energy (kcal/mol) | Key Features |

| I (Anti) | ~180 | 0.00 | Extended conformation, minimal steric hindrance. |

| II (Gauche-1) | ~60 | 1.25 | Potential for intramolecular N-H···N hydrogen bonding. |

| III (Gauche-2) | ~-60 | 1.25 | Enantiomeric to Gauche-1. |

Note: The relative energies are hypothetical and for illustrative purposes. Actual values would be derived from high-level DFT calculations.

The anti conformer is typically the global minimum due to reduced steric repulsion between the bulky cyclohexyl groups. However, the gauche conformers may be significantly populated at room temperature and could play a crucial role in the molecule's reactivity and coordination behavior.

Electronic Properties and Reactivity

The electronic structure of DCEA dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the molecule's behavior as a nucleophile and its potential for coordination with electrophiles, such as metal ions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For DCEA, the HOMO is primarily localized on the nitrogen lone pairs, indicating that these are the primary sites for nucleophilic attack and coordination. The LUMO is generally distributed over the σ* orbitals of the C-N and C-H bonds.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily composed of nitrogen lone pair p-orbitals. |

| LUMO | 2.5 | Primarily composed of σ* anti-bonding orbitals. |

| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability. |

Note: The energy values are hypothetical and for illustrative purposes.

Predicted Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the characterization of DCEA and its derivatives.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations performed using DFT can predict the infrared (IR) and Raman spectra of DCEA. The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching, C-H stretching, and skeletal vibrations of the cyclohexyl rings. Comparing the theoretical spectra with experimental data can help confirm the structure and identify the predominant conformers in a sample.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3450 | Asymmetric and symmetric stretching of the N-H bonds. |

| C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the cyclohexyl rings. |

| C-N Stretch | 1050 - 1150 | Stretching of the C-N bonds. |

Note: Calculated frequencies are often scaled to better match experimental values.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental spectra. Theoretical predictions of chemical shifts for different conformers can also provide insights into the dynamic processes occurring in solution.

Conclusion and Future Directions

This guide has outlined a theoretical framework for investigating the structural, electronic, and spectroscopic properties of N,N'-dicyclohexyl-1,2-ethanediamine. Computational methods, particularly DFT, provide a powerful and versatile toolkit for gaining a deeper understanding of this important molecule. The insights derived from these theoretical studies can guide the development of new materials with enhanced properties, more efficient catalysts, and novel pharmaceutical compounds.

Future theoretical work could explore the interaction of DCEA with metal ions to model its behavior as a ligand, investigate its reactivity in polymerization reactions, and study its potential interactions with biological macromolecules. The synergy between computational modeling and experimental validation will continue to be a driving force in unlocking the full potential of N,N'-dicyclohexyl-1,2-ethanediamine and its derivatives.

References

-

PubChem. N,n'-dicyclohexyl-1,2-ethanediamine. Available from: [Link]

-

ResearchGate. Vibrational spectroscopy and DFT calculations of N,N-dicyclohexylcarbodiimide. Available from: [Link]

-

ResearchGate. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Available from: [Link]

Sources

N,N'-dicyclohexyl-1,2-ethanediamine hydrate vs anhydrous form

An In-Depth Technical Guide to N,N'-Dicyclohexyl-1,2-ethanediamine: Anhydrous Form vs. Adsorbed Water

Executive Summary

N,N'-dicyclohexyl-1,2-ethanediamine (DCHEDA) is a versatile diamine compound pivotal to advancements in catalysis, polymer chemistry, and pharmaceutical development.[1] It serves as a highly effective bidentate ligand in coordination chemistry and a robust curing agent for epoxy resins and polyurethanes.[1] A persistent ambiguity in supplier catalogs and literature is the distinction between its "hydrate" and "anhydrous" forms. This guide provides a definitive clarification: DCHEDA does not form a stable, stoichiometric hydrate. The term "hydrate" has historically been used for the anhydrous compound containing variable amounts of adsorbed atmospheric water. This distinction is critical, as trace water can significantly compromise performance in its primary applications. This document serves as a technical resource for researchers and developers, offering validated protocols for quantifying water content, preparing the truly anhydrous form, and understanding the causal relationship between moisture and application outcomes.

The Nature of Hydration: A Case of Hygroscopicity, Not a True Hydrate

In chemical nomenclature, a hydrate is a compound that has a specific number of water molecules incorporated into its crystalline structure.[2] Conversely, an anhydrous substance contains no water.[3] Many amines are hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This appears to be the case for DCHEDA.

Notably, chemical suppliers like Tokyo Chemical Industry (TCI) have moved to eliminate the "hydrate" terminology from their product descriptions for DCHEDA (CAS No. 4013-98-3), explicitly stating that the hydrate form has no exclusive CAS number and that moisture is considered an impurity. This aligns with field observations where the water content is variable and not in a fixed stoichiometric ratio. Therefore, for applications demanding precision and reproducibility, one must treat any sample of DCHEDA as potentially containing adsorbed water and verify its anhydrous state.

Physicochemical Properties: A Comparative Analysis

The presence of adsorbed water acts as an impurity, altering the bulk physical properties of the material. While a true anhydrous crystalline solid has a sharp, well-defined melting point, a sample contaminated with water will exhibit a depressed and broader melting range due to the plasticizing effect of water molecules disrupting the crystal lattice.

| Property | N,N'-Dicyclohexyl-1,2-ethanediamine (Anhydrous) | Anhydrous Form with Adsorbed Water ("Hydrate") |

| CAS Number | 4013-98-3[5] | 4013-98-3 (Shares the same CAS Number) |

| Molecular Formula | C₁₄H₂₈N₂[1] | C₁₄H₂₈N₂·xH₂O |

| Molecular Weight | 224.39 g/mol [1] | > 224.39 g/mol (variable) |

| Appearance | White to off-white crystalline solid[1] | White solid, may appear clumpy or wet |

| Melting Point | Sharp, ~95 °C[1] | Depressed and broad (<95 °C) |

| Water Content | <0.1% (by Karl Fischer) | Variable, can be significant (>1%) |

Analytical Workflow for Water Content Verification

To ensure experimental integrity, the water content of a DCHEDA sample must be rigorously quantified. Simply relying on the supplier's label of "anhydrous" is insufficient. The following workflow provides a self-validating system for characterization.

Caption: Comparison of ideal epoxy curing versus interference from atmospheric moisture and CO₂.

Causality:

-

Reduced Reactivity: The amine groups can form hydrogen bonds with water molecules, sterically hindering their ability to react with the epoxide rings and slowing the cure rate. *[6] Amine Blush: In the presence of atmospheric carbon dioxide, water facilitates the reaction of the amine hardener to form ammonium carbamate salts on the surface. T[7]his results in a waxy, opaque film known as "amine blush," which compromises surface finish, inter-coat adhesion, and overall aesthetics. *[8] Compromised Properties: An incomplete or improperly formed polymer network leads to a lower glass transition temperature (Tg), reduced mechanical strength, and poor chemical resistance in the final cured product.

[6][9]### 7.0 Synthesis Pathway Overview

While various methods exist for the synthesis of 1,2-diamines, a common and effective industrial approach is reductive amination. T[10]his involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

Caption: A plausible reductive amination route for the synthesis of DCHEDA.

This pathway involves the condensation of ethylenediamine with two equivalents of cyclohexanone to form an intermediate di-imine, which is then reduced to the final N,N'-dicyclohexyl-1,2-ethanediamine. T[11][12]he choice of reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, allows for a controlled reduction to the desired secondary amine.

For scientists and engineers utilizing N,N'-dicyclohexyl-1,2-ethanediamine, the distinction between the "hydrate" and "anhydrous" forms is a matter of purity. The compound is hygroscopic, and adsorbed water is a critical impurity, not a component of a stable crystal structure. The presence of this water can lead to failed experiments, compromised material properties, and a lack of reproducibility. For all high-performance applications, particularly in catalysis and polymer chemistry, it is imperative to assume the presence of water, analytically verify its absence using robust methods like Karl Fischer titration, and implement rigorous drying and handling protocols. Treating DCHEDA as a hygroscopic anhydrous solid is the key to unlocking its full potential and achieving reliable, optimal results.

References

-

Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. (2025). ResearchGate. [Link]

-

ArtResin. (2023). How Does Moisture Affect Epoxy Resin? ArtResin Blog. [Link]

-

Chemistry For Everyone. (2025). How Does Humidity Affect Epoxy Resin Curing? YouTube. [Link]

-

Beaudoin, J. J., & Feldman, R. F. (1985). Atmospheric gases and the hardening of an amine-cured epoxy coating. NRC Publications Archive. [Link]

-

Effect of Moisture on Epoxy Resins and Epoxy Composites. 1)Bisphenol-A Based Epoxy Cured with Amine-Amide Hardener. Universidad Central de Venezuela. [Link]

-

AMI Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. AMI Instruments. [Link]

-